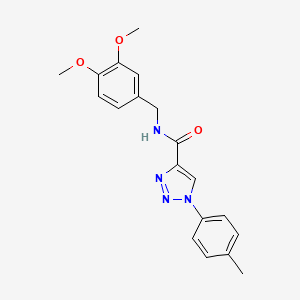

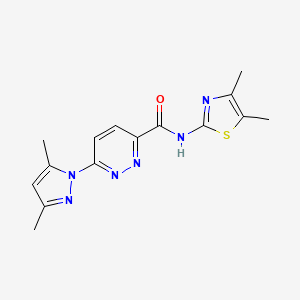

![molecular formula C7H10N2O2 B2600097 4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one CAS No. 1692817-87-0](/img/structure/B2600097.png)

4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one” is a chemical compound with the CAS Number: 1498492-55-9 . It has a molecular weight of 140.19 .

Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 19 non-H bonds, 2 multiple bonds, and 2 double bonds. It also features 1 five-membered ring, 1 twelve-membered ring, 1 amidine derivative, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties were not available in the sources I found.科学的研究の応用

Synthesis of Biologically Valuable Derivatives

A novel and convenient strategy has been described for the conversion of N, N′-disubstituted thioureas and acryloyl chloride into highly biologically valuable imino-1,3-thiazinan-4-one derivatives . The synthesis proceeds through a process with good yield promoted by an electrogenerated base obtained with high current efficiency .

Interaction with CB1 and 11 βHSD1 Molecules

Based on structure–activity relationship studies, suitable targets like G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) have been found for this synthesized molecule . Molecular docking studies were carried out to understand the binding interaction mechanism .

Anticancer Activity

A series of 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and their anticancer activity was evaluated . Preliminary results showed that these compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .

Synthesis of 1,3,4-Oxadiazoles

An unparalleled copper (I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in one step has been described . This method offered several notable advantages, including ligands-free, exceptional productivity and a high functional group tolerance .

Antitumor Activity of 1,3,4-Oxadiazoles

The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .

Role in Receptor Tyrosine Kinase (RTK)

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) plays a role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

4-amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-5-7(3-1-2-4-7)11-6(10)9-5/h1-4H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBTQQMCDOFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=NC(=O)O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

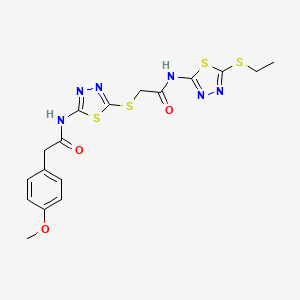

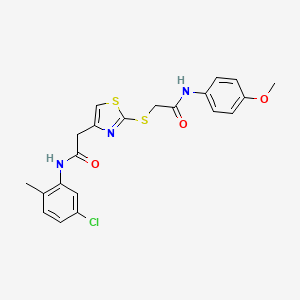

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-(4-methylphenyl)sulfanylpyridine-3-carbohydrazide](/img/structure/B2600015.png)

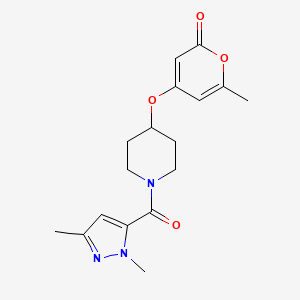

![6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2600016.png)

![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)

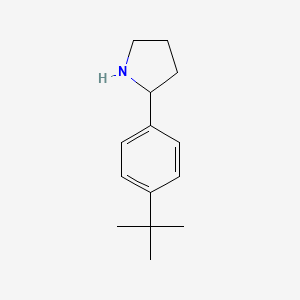

![1-([(Tert-butoxy)carbonyl]amino)-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B2600031.png)

![(E)-2-cyano-N-(4-methylphenyl)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2600032.png)

![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2600036.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2600037.png)